1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Coupling with Ethanone: The final step involves coupling the substituted benzimidazole with ethanone using a coupling reagent such as a Grignard reagent or a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Amino-1H-benzimidazol-1-yl)phenyl]ethan-1-one
- 1-[4-(5-Methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one
- 1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]propan-1-one
Uniqueness
1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the benzimidazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
88538-64-1 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-[4-(5-amino-2-methylbenzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H15N3O/c1-10(20)12-3-6-14(7-4-12)19-11(2)18-15-9-13(17)5-8-16(15)19/h3-9H,17H2,1-2H3 |
InChI Key |
ZMANTSODYGBYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)N |
Origin of Product |
United States |
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